Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate
Overview
Description
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula C6H12F3O4P and a molecular weight of 236.13 g/mol . It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phosphonate group, making it a versatile compound in various chemical reactions and applications .
Scientific Research Applications
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is used in a wide range of scientific research applications, including:
Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is used in the development of agrochemicals for crop protection.
Organic Electronics: It is used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Hazards
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation. In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 2,2,2-trifluoroacetaldehyde under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using high-purity starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonate group can undergo nucleophilic substitution reactions with strong nucleophiles.
Ester Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding phosphoric acid and ethanol.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bonds yields phosphoric acid and ethanol.
Mechanism of Action
The mechanism of action of diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to interact with and inhibit enzymes. This property makes it useful in enzyme inhibitor design and other biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- Bis (2,2,2-trifluoroethyl) phosphite
- Diethyl (difluoromethyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability.
Properties
IUPAC Name |
1-diethoxyphosphoryl-2,2,2-trifluoroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3O4P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRKPNJLSIJXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404343 | |
Record name | Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156748-67-3 | |
Record name | Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156748-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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